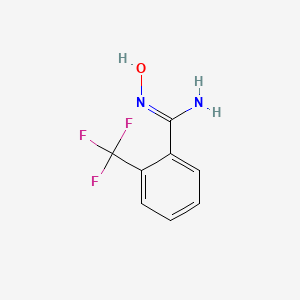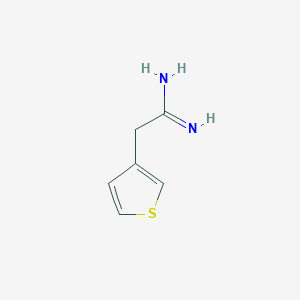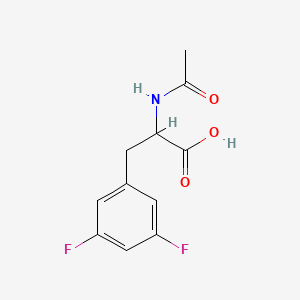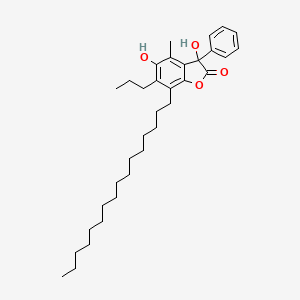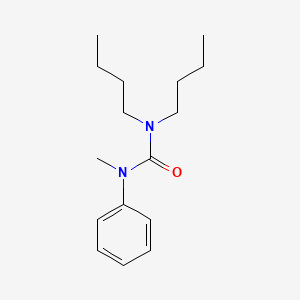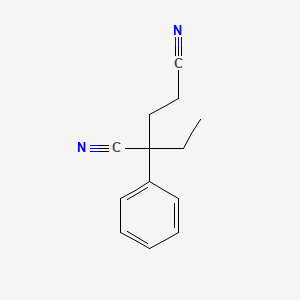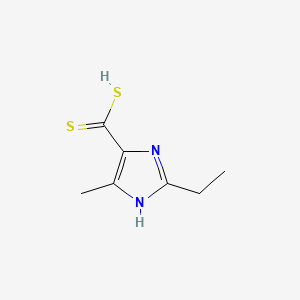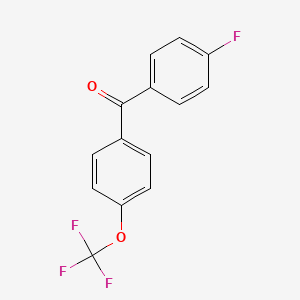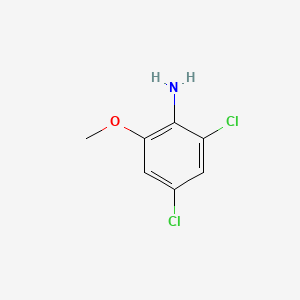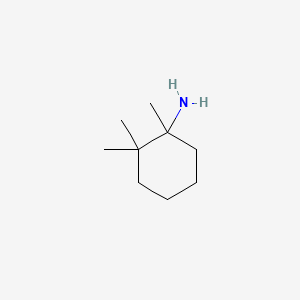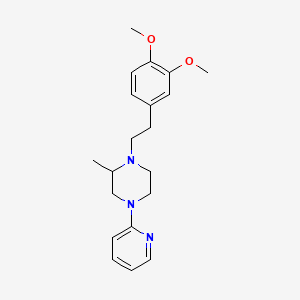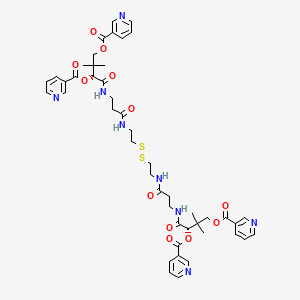
Derpanicate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Derpanicate is a cholesterol inhibitor developed for the treatment of hyperlipidaemia. Its molecular formula is C46H54N8O12S2, and it has a molecular weight of 975.097. The compound was initially developed by Edmond Pharma SRL, but its preregistration was discontinued in Italy and Switzerland .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Derpanicate involves multiple steps, including the esterification of nicotinic acid with N,N’-dithio-bis(ethyleneiminocarbonylethylene) and subsequent reactions with ®-2,4-dihydroxy-3,3-dimethylbutyramide. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry of the final product .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow systems to maintain consistent production rates. The process would also involve rigorous quality control measures to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions: Derpanicate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Derivatives with increased oxygen content.
Reduction: Derivatives with reduced functional groups.
Substitution: Compounds with substituted functional groups.
科学研究应用
Chemistry: Used as a model compound for studying cholesterol inhibition mechanisms.
Biology: Investigated for its effects on cellular cholesterol levels and related metabolic pathways.
Medicine: Explored as a potential treatment for hyperlipidaemia and other cholesterol-related conditions.
Industry: Potential use in the development of cholesterol-lowering drugs and related pharmaceutical products.
作用机制
Derpanicate exerts its effects by inhibiting cholesterol synthesis. It targets specific enzymes involved in the cholesterol biosynthesis pathway, leading to a reduction in overall cholesterol levels. The compound interacts with molecular targets such as HMG-CoA reductase, which plays a crucial role in the production of cholesterol in the liver .
相似化合物的比较
Atorvastatin: Another cholesterol-lowering drug that inhibits HMG-CoA reductase.
Simvastatin: Similar mechanism of action as Derpanicate, used to lower cholesterol levels.
Rosuvastatin: A potent cholesterol inhibitor with a similar target pathway.
Uniqueness of this compound: this compound is unique due to its specific molecular structure, which allows for targeted inhibition of cholesterol synthesis with potentially fewer side effects compared to other cholesterol inhibitors. Its distinct chemical composition and stereochemistry contribute to its effectiveness and specificity in reducing cholesterol levels .
属性
CAS 编号 |
99518-29-3 |
|---|---|
分子式 |
C46H54N8O12S2 |
分子量 |
975.1 g/mol |
IUPAC 名称 |
[(3R)-4-[[3-[2-[2-[3-[[(2R)-3,3-dimethyl-2,4-bis(pyridine-3-carbonyloxy)butanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxo-3-(pyridine-3-carbonyloxy)butyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C46H54N8O12S2/c1-45(2,29-63-41(59)31-9-5-15-47-25-31)37(65-43(61)33-11-7-17-49-27-33)39(57)53-19-13-35(55)51-21-23-67-68-24-22-52-36(56)14-20-54-40(58)38(66-44(62)34-12-8-18-50-28-34)46(3,4)30-64-42(60)32-10-6-16-48-26-32/h5-12,15-18,25-28,37-38H,13-14,19-24,29-30H2,1-4H3,(H,51,55)(H,52,56)(H,53,57)(H,54,58)/t37-,38-/m0/s1 |
InChI 键 |
MEFAKOINNJLWFO-UWXQCODUSA-N |
SMILES |
CC(C)(COC(=O)C1=CN=CC=C1)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4 |
手性 SMILES |
CC(C)(COC(=O)C1=CN=CC=C1)[C@H](C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4 |
规范 SMILES |
CC(C)(COC(=O)C1=CN=CC=C1)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


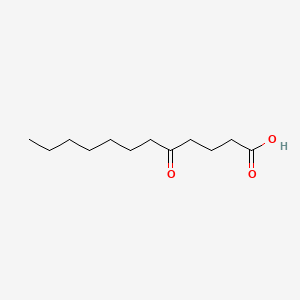
![2-Methyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde](/img/structure/B1622942.png)
